4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol
Overview
Description
4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol is an organic compound that belongs to the class of brominated phenols This compound is characterized by the presence of bromine atoms, a methoxy group, and an amino-methyl group attached to a phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to introduce the bromine atoms at specific positions on the phenolic ring. This is followed by the introduction of the amino-methyl group through a reaction with 4-bromo-3-methylphenylamine under controlled conditions. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form dehalogenated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methoxyphenol: Lacks the amino-methyl group, making it less versatile in certain reactions.
4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol: Contains a fluorine atom instead of a second bromine, which can alter its reactivity and biological activity.
2-Bromo-4-methylphenol: Has a different substitution pattern, affecting its chemical properties and applications.
Uniqueness
4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol is unique due to the presence of both bromine atoms and the amino-methyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-2-[(4-bromo-3-methylanilino)methyl]-6-methoxyphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2NO2/c1-9-5-12(3-4-13(9)17)18-8-10-6-11(16)7-14(20-2)15(10)19/h3-7,18-19H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBWQDVXCCFIID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=C(C(=CC(=C2)Br)OC)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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